

# commercial availability of Dimethyl 5-(hydroxymethyl)isophthalate

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## Compound of Interest

Compound Name:	Dimethyl 5-(hydroxymethyl)isophthalate
Cat. No.:	B1590619

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An In-Depth Technical Guide to **Dimethyl 5-(hydroxymethyl)isophthalate** for Advanced Research Applications

**Abstract:** **Dimethyl 5-(hydroxymethyl)isophthalate** is a trifunctional aromatic compound of increasing interest to the pharmaceutical and material science sectors. Its unique structure, featuring two methyl ester groups and a primary alcohol, offers a versatile platform for the synthesis of complex polymers and bioconjugates. This guide provides a comprehensive overview of its commercial availability, detailed protocols for its synthesis and purification, a robust framework for analytical quality control, and an expert perspective on its applications in drug development.

## Commercial Sourcing and Availability

**Dimethyl 5-(hydroxymethyl)isophthalate** is available commercially, though it is less common than its close analogue, Dimethyl 5-hydroxyisophthalate. For researchers, it is critical to verify the CAS Number to ensure the correct compound is procured. The primary benzylic alcohol in the target molecule offers distinct reactivity compared to the phenolic hydroxyl group in its analogue, a crucial consideration for synthetic planning.

The compound is typically supplied as a white to off-white solid with a purity of 98% or higher. Researchers should anticipate lead times for bulk quantities, as it is often synthesized on demand rather than held in large inventories.

Table 1: Commercial Supplier Information for **Dimethyl 5-(hydroxymethyl)isophthalate**

Supplier	CAS Number(s)	Typical Purity	Notes
Parchem	71974-03-3[1]	≥98%	Specialty chemical supplier, suitable for R&D and bulk quantities.
Fluorochem	109862-53-5	98%[2]	Available in research quantities (mg to g scale).

Note: The CAS number 109862-53-5 is also associated with this compound in some supplier catalogs. PubChem primarily lists 71974-03-3 as a synonym while featuring 109862-53-5 more prominently in some contexts.[3] It is advisable to confirm the structure with the supplier.

## Synthesis Protocol: A Scalable Approach

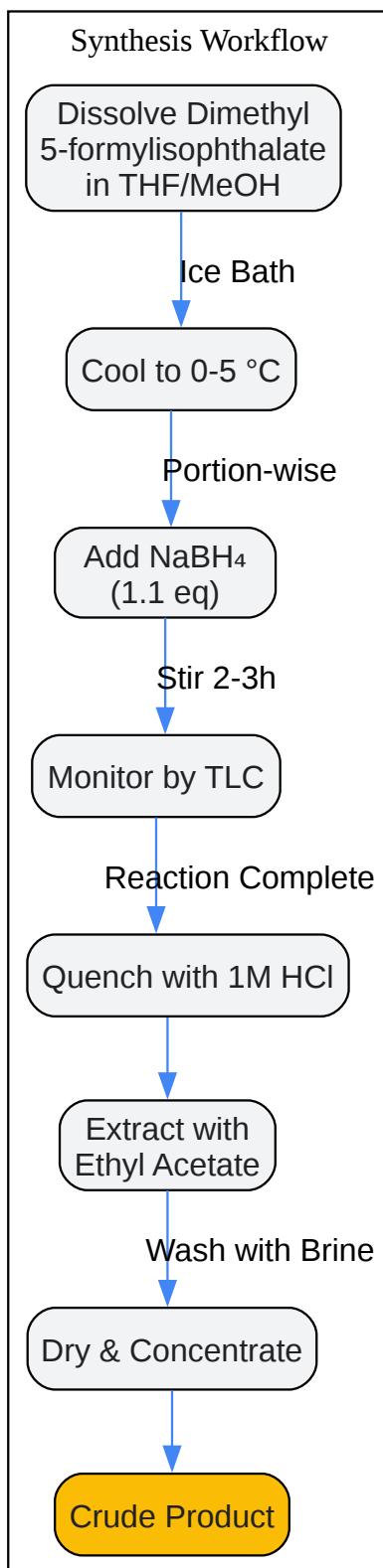
While multiple synthetic routes are conceivable, a robust and scalable method involves the selective reduction of the aldehyde group of Dimethyl 5-formylisophthalate. This precursor is commercially available and provides a direct pathway to the desired product, avoiding the harsher conditions that might be required for other starting materials.

The causality for selecting this pathway rests on the high selectivity of sodium borohydride ( $\text{NaBH}_4$ ) for reducing aldehydes in the presence of esters. Unlike stronger reducing agents like lithium aluminum hydride (LAH),  $\text{NaBH}_4$  is safer to handle on a larger scale and simplifies the workup procedure, making the protocol more efficient and self-validating.[4]

## Experimental Protocol: Reduction of Dimethyl 5-formylisophthalate

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Dimethyl 5-formylisophthalate (1.0 eq, e.g., 5.0 g).
- Dissolution: Dissolve the starting material in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (approx. 50 mL). Stir at room temperature until fully dissolved.

- Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.
- Reduction: Slowly add sodium borohydride (NaBH<sub>4</sub>) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
- Quenching: Carefully quench the reaction by slowly adding 1 M Hydrochloric Acid (HCl) dropwise at 0 °C until the effervescence ceases and the pH is neutral (~pH 7).
- Extraction: Remove the organic solvents under reduced pressure using a rotary evaporator. Add deionized water (50 mL) to the residue and extract the product with Ethyl Acetate (3 x 50 mL).
- Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate in vacuo to yield the crude product.



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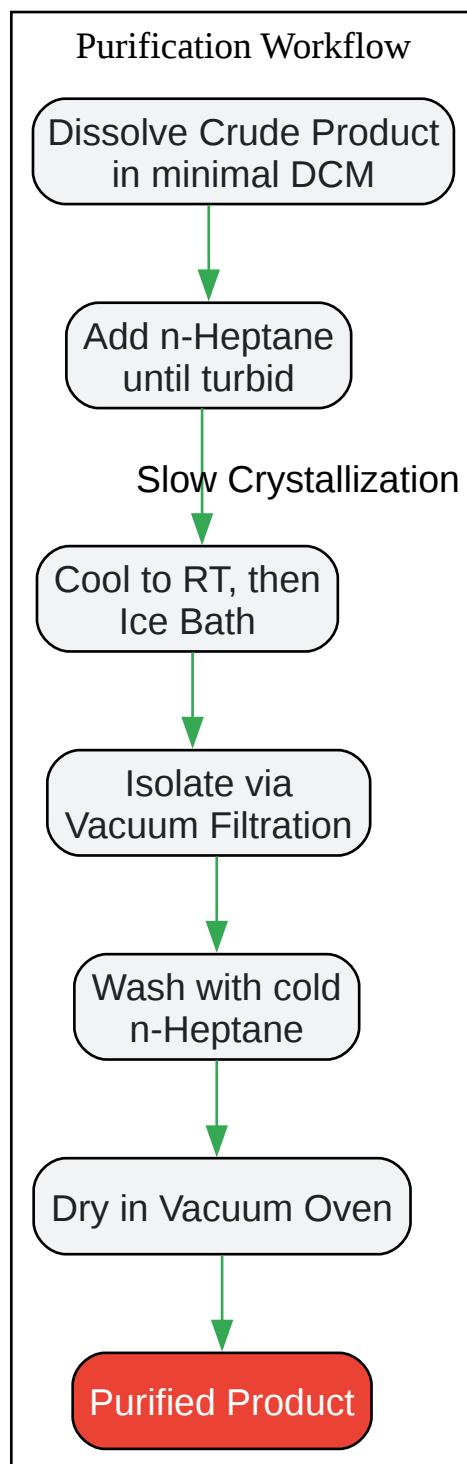
Caption: Workflow for the synthesis of **Dimethyl 5-(hydroxymethyl)isophthalate**.

## Purification via Recrystallization

The crude product obtained from synthesis typically requires purification to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for this purpose, leveraging differences in solubility between the product and impurities.<sup>[5]</sup> A mixed solvent system of Dichloromethane (DCM) and n-Heptane is proposed here. DCM is an excellent solvent for the polar product at room temperature, while n-Heptane acts as an anti-solvent to induce crystallization.

## Experimental Protocol: Recrystallization

- **Dissolution:** Place the crude product in an Erlenmeyer flask. Add a minimal amount of Dichloromethane at room temperature and stir until the solid is completely dissolved.
- **Inducing Crystallization:** While stirring, slowly add n-Heptane dropwise until the solution becomes persistently turbid (cloudy). If excessive precipitation occurs, add a few drops of DCM to redissolve the solid.
- **Crystal Growth:** Cover the flask and allow it to stand at room temperature for 1-2 hours to allow for slow crystal formation. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter with a small amount of ice-cold n-Heptane to remove residual soluble impurities.
- **Drying:** Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.



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Caption: General workflow for the purification by recrystallization.

# Quality Control and Analytical Characterization

A robust quality control (QC) procedure is essential to validate the identity, purity, and integrity of the final compound. This involves a suite of analytical techniques, each providing orthogonal data to build a comprehensive quality profile.

Table 2: Analytical Specifications for **Dimethyl 5-(hydroxymethyl)isophthalate**

Test	Specification	Method
Appearance	White to off-white crystalline solid	Visual Inspection
Identity	Conforms to the structure	<sup>1</sup> H NMR, <sup>13</sup> C NMR, MS
Purity	≥98.0%	HPLC (UV Detection)
Melting Point	To be established (literature is sparse)	Melting Point Apparatus
Residual Solvents	To be determined	<sup>1</sup> H NMR or GC-HS

## High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity assessment. A reverse-phase method provides excellent separation of the polar analyte from non-polar impurities.

- Protocol:
  - Column: C18, 4.6 x 150 mm, 5 µm particle size.
  - Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid). A similar method for isophthalic acid uses a gradient of 30-70% Acetonitrile over 10 minutes.[6]
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 210 nm or 254 nm.

- Rationale: The acidic modifier ensures the carboxyl groups (if any from hydrolysis) are protonated for better peak shape. A C18 column retains the aromatic compound well, allowing for separation from more polar (e.g., diol by-products) or less polar impurities.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

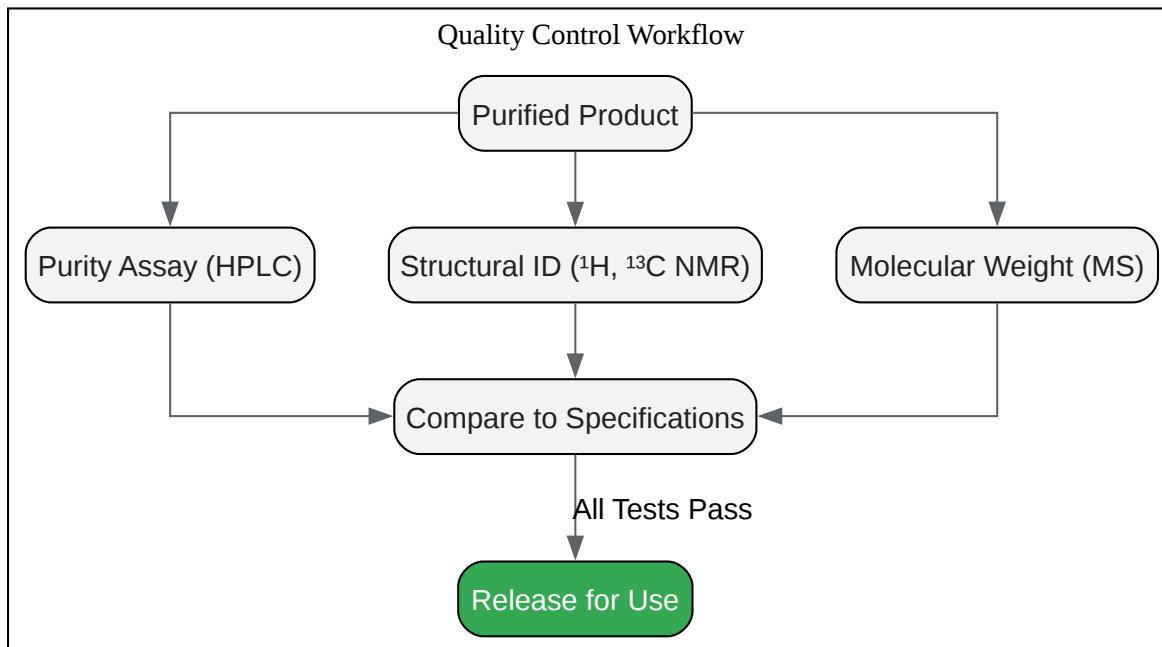
NMR provides unequivocal structural confirmation.

- $^1\text{H}$  NMR: Expected signals include:
  - A singlet for the two equivalent methyl ester protons (~3.9 ppm).
  - A singlet for the benzylic methylene protons (~4.7 ppm).
  - A singlet for the hydroxyl proton (variable, ~2-5 ppm).
  - Signals for the aromatic protons on the benzene ring (~8.0-8.5 ppm).
- $^{13}\text{C}$  NMR: Expected signals include:
  - Methyl ester carbons (~52 ppm).
  - Benzylic methylene carbon (~63 ppm).
  - Aromatic carbons (~128-140 ppm).
  - Ester carbonyl carbons (~166 ppm).

## Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

- Technique: Electrospray Ionization (ESI) is suitable.
- Expected Mass: The molecular formula is  $\text{C}_{11}\text{H}_{12}\text{O}_5$ , with a molecular weight of 224.21 g/mol.  
[3] The exact mass is 224.0685 Da.
- Expected Ions:  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  225.0757 and  $[\text{M}+\text{Na}]^+$  at  $\text{m/z}$  247.0577.



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Caption: A comprehensive quality control workflow for final product release.

## Applications in Drug Development

The trifunctional nature of **Dimethyl 5-(hydroxymethyl)isophthalate** makes it a valuable building block in pharmaceutical research, primarily as a monomer for functional polyesters and as a versatile linker in bioconjugates.

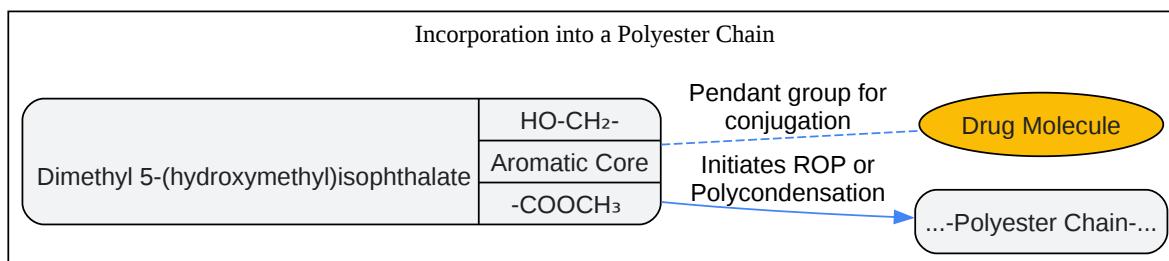
## Monomer for Biodegradable Polyesters

The presence of two ester groups and one hydroxyl group allows this molecule to be incorporated into aliphatic polyester chains, creating polymers with pendant functional groups. [7][8]

- Mechanism of Action: The hydroxyl group can initiate the ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. The isophthalate core is then incorporated at the

beginning of the polymer chain. Alternatively, the di-ester can undergo polycondensation with diols. The key advantage is that the benzylic alcohol provides a site for further modification, allowing for the attachment of drugs, targeting ligands, or imaging agents.

- **Field Insight:** These functionalized polyesters are highly sought after for creating advanced drug delivery systems such as nanoparticles and micelles. The aromatic core of the isophthalate moiety can enhance drug loading of aromatic drugs through  $\pi$ - $\pi$  stacking interactions, while the pendant group allows for covalent drug attachment, leading to more controlled release profiles.



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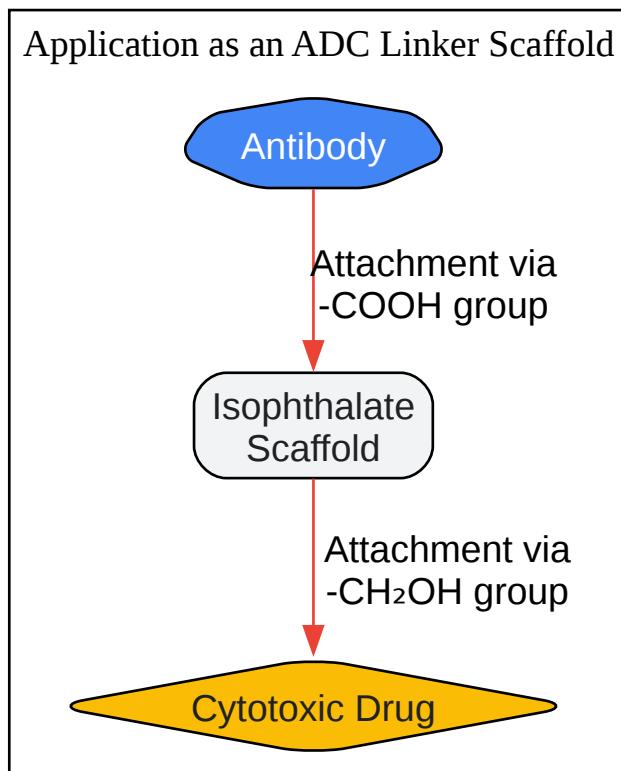
Caption: Role as a functional monomer in polyester-based drug delivery systems.

## Linker for Antibody-Drug Conjugates (ADCs)

The structure of **Dimethyl 5-(hydroxymethyl)isophthalate** is ideally suited for use as a scaffold for ADC linkers.<sup>[9][10]</sup> ADCs require sophisticated linkers that connect a potent cytotoxic drug to a monoclonal antibody, ensuring stability in circulation and cleavage at the target tumor cell.

- **Mechanism of Action:** The hydroxyl group can be used to attach the cytotoxic payload, often through a cleavable ester or carbonate bond. The two methyl ester groups can be hydrolyzed to carboxylic acids. One carboxyl group can then be used to attach the linker to the antibody (e.g., via amide bond formation with a lysine residue), while the other can be used to modulate solubility or attach a second payload.

- Expertise & Trustworthiness: This trifunctional design offers superior control over the drug-to-antibody ratio (DAR) and allows for the creation of dual-drug ADCs. The rigid aromatic core provides defined spatial separation between the antibody and the drug, which can be critical for biological activity and preventing premature cleavage.[11]



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Caption: Conceptual diagram of the isophthalate scaffold in an ADC.

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